
ADB-PINACA
概要
説明
ADB-PINACA is a synthetic cannabinoid that has been identified in various synthetic cannabis products. It is a potent agonist of the cannabinoid receptors CB1 and CB2, with EC50 values of 0.52 nM and 0.88 nM, respectively . This compound is known for its high potency and has been linked to multiple hospitalizations and deaths due to its use .
準備方法
The synthesis of ADB-PINACA involves combining a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group . The synthetic route typically involves the following steps:
Formation of the indazole core: This is achieved through cyclization reactions involving appropriate precursors.
Attachment of the pentyl chain:
Formation of the carboxamide linkage: This involves the reaction of the indazole derivative with the appropriate carboxylic acid derivative to form the carboxamide bond.
化学反応の分析
ADB-PINACA undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various analogs.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions include hydroxylated, ketone, and substituted derivatives of this compound .
科学的研究の応用
ADB-PINACA has several scientific research applications, including:
作用機序
ADB-PINACA exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and memory . The activation of these receptors by this compound leads to the modulation of neurotransmitter release, resulting in its psychoactive effects .
類似化合物との比較
ADB-PINACA is similar to other synthetic cannabinoids such as AB-PINACA, ADB-FUBINACA, and 5F-ADB-PINACA . it is unique in its structure due to the presence of the tert-leucine moiety, which distinguishes it from other compounds in this class . This structural difference contributes to its high potency and distinct pharmacological profile .
Similar compounds include:
- AB-PINACA
- ADB-FUBINACA
- 5F-ADB-PINACA
- ADB-4en-PINACA
- MDMB-4en-PINACA
These compounds share similar mechanisms of action but differ in their chemical structures and potencies .
特性
CAS番号 |
1633766-73-0 |
|---|---|
分子式 |
C19H28N4O2 |
分子量 |
344.5 g/mol |
IUPAC名 |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25) |
InChIキー |
FWTARAXQGJRQKN-UHFFFAOYSA-N |
SMILES |
O=C(C1=NN(CCCCC)C2=C1C=CC=C2)NC(C(C)(C)C)C(N)=O |
正規SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ADB-PINACA; UNII-U1Q4F41C9U |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


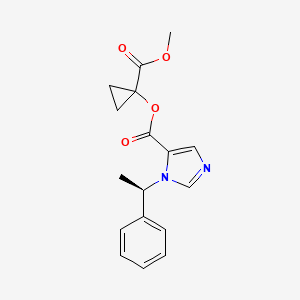
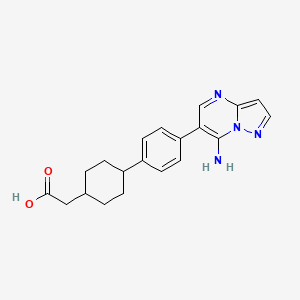
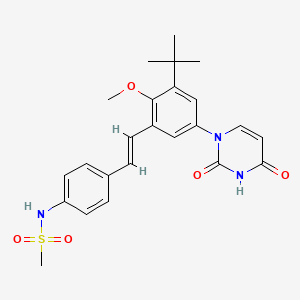
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
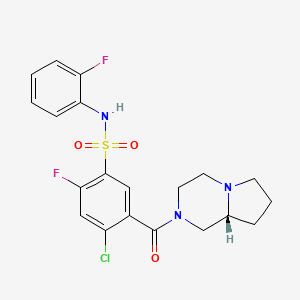
![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)
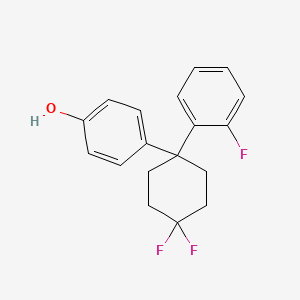

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)


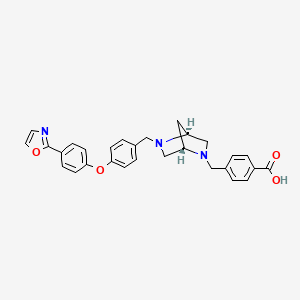
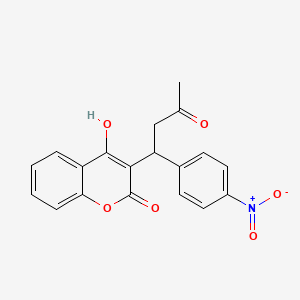
![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)
